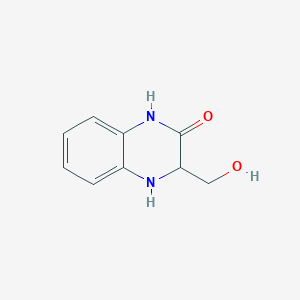

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Overview

Description

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Regioselective Synthesis : Dobiáš et al. (2017) outlined the switchable, highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones, which have a broad range of physical and pharmaceutical applications. They developed methodologies for the predictable switching of regioselectivity in these compounds (Dobiáš, Ondruš, Addová, & Boháč, 2017).

Reinvestigation of Reactions : Mamedov et al. (2014) conducted a reinvestigation of the reactions of 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1H)-one, leading to structural reassignments and new insights into the synthesis of benzodiazepines and benzimidazoles (Mamedov, Murtazina, Zhukova, Beschastnova, Rizvanov, & Latypov, 2014).

Biological and Pharmacological Research

Antitumor Applications : Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, showing significant inhibition of tumor growth in mice and possessing potential as a tubulin-binding tumor-vascular disrupting agent (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).

Analgesic Activity : Kulakov et al. (2017) explored the synthesis and analgesic activity of bis(3,4-dihydroquinoxalin-2(1H)-one) derivatives, finding them to have superior in vivo analgesic activity compared to reference drugs (Kulakov, Karbainova, Shulgau, Seilkhanov, Gatilov, & Fisyuk, 2017).

Chemical Reactivity and Synthesis Innovations

C(sp2)–H/O–H Cross-Dehydrogenative Coupling : Xie et al. (2020) developed an efficient route for the synthesis of 3-alkoxylquinoxalin-2(1H)-ones through visible-light photocatalytic C(sp2)−H/O−H cross-dehydrogenation coupling, offering a practical method under metal-free conditions (Xie, Liu, Ding, Gong, Tan, He, Cao, & He, 2020).

Copper Catalyzed Aerobic Oxidative Amination : Wan, Wang, and Huo (2021) introduced a copper catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones, facilitating the synthesis of 3-aminoquinoxalinone derivatives with good functional-group tolerances (Wan, Wang, & Huo, 2021).

Mechanism of Action

Target of Action

It is known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .

Mode of Action

It’s worth noting that similar compounds have been used in the catalytic protodeboronation of alkyl boronic esters .

Biochemical Pathways

It’s known that 3-hydroxy-3-methylglutaryl-coa lyase, an enzyme that plays a key role in ketogenesis, is involved in the formation of acetoacetate from hmg-coa within the mitochondria .

Result of Action

Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYHTJWKQDOTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438158 | |

| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148012-90-2 | |

| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

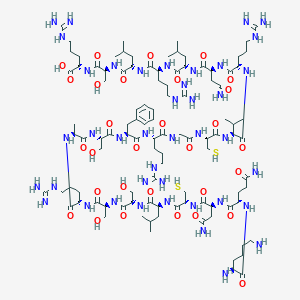

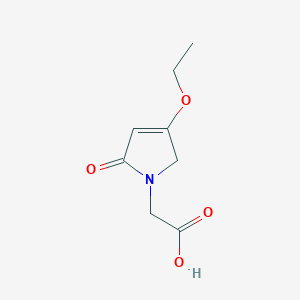

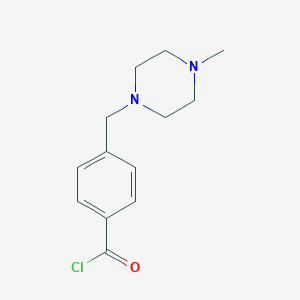

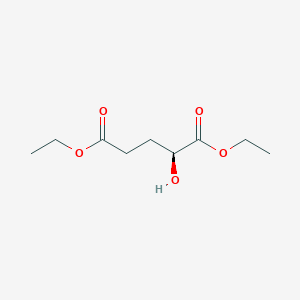

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)

![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)